18-Methylethinylestradiol is synthesized from estrone, a naturally occurring estrogen. It belongs to the class of compounds known as steroidal estrogens and is classified as a synthetic hormone due to its modification from natural steroid structures. This compound exhibits estrogenic activity, making it relevant in various therapeutic applications.
The synthesis of 18-Methylethinylestradiol typically involves several key steps, starting from estrone. The primary methods include:
The reaction conditions, including temperature, solvent choice, and reaction time, are optimized to enhance yield and purity.
The molecular formula for 18-Methylethinylestradiol is , with a molecular weight of approximately 314.44 g/mol. The structure features:
The three-dimensional conformation of this compound allows it to effectively bind to estrogen receptors, influencing its biological activity.
18-Methylethinylestradiol can undergo several chemical reactions:
These reactions are typically conducted in organic solvents such as methanol or acetonitrile under controlled conditions (e.g., reflux).
The mechanism of action for 18-Methylethinylestradiol involves:
Pharmacokinetics studies indicate that after oral administration, 18-Methylethinylestradiol achieves peak plasma concentrations within a few hours and exhibits high protein binding (approximately 98%).
The physical and chemical properties of 18-Methylethinylestradiol include:
These properties are crucial for formulation into pharmaceutical preparations.
18-Methylethinylestradiol has several scientific applications:
The development of synthetic estrogens began in the 1930s with Sir Charles Dodds' pioneering work on non-steroidal estrogens like diethylstilbestrol, aiming to overcome the limited oral bioavailability and rapid metabolism of natural estrogens such as estradiol (E2) [1] [3]. Ethinylestradiol (EE2), synthesized by adding a 17α-ethinyl group to estradiol, represented a breakthrough in 1938. This modification conferred resistance to hepatic first-pass metabolism, making EE2 a cornerstone of oral contraceptives since the 1960s [3] [5]. The quest for improved receptor specificity and metabolic stability subsequently drove exploration of alkyl substitutions at other positions of the steroid nucleus, including the 18-methyl (C13) position [10].
Structural alterations to the estradiol scaffold profoundly impact:
Table 1: Impact of Key Structural Modifications on Estrogen Derivatives
Modification | Example Compound | Effect on ER Binding | Metabolic Stability | Notes |
---|---|---|---|---|
17α-Ethinyl | Ethinylestradiol (EE2) | ~2x ↑ vs E2 | ↑↑↑ (Blocks dehydrogenation) | Basis for oral contraceptives [3] [5] |
7α-Methyl | 7α-Methyl-EE2 | ~3-5x ↑ vs EE2 | Moderate ↑ | Increased lipophilicity [10] |
18-Methyl (C13) | 18-Methylethinylestradiol | Variable (epimer-dependent) | Likely ↑ | Alters C-ring conformation [9] |
16α-Fluoro | FES (PET tracer) | Similar to E2 | ↑ | Used in cancer imaging [10] |
The 18-methyl group (technically a C13 methyl substitution) induces:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7